Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and an octane moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of this compound with suitable reagents to form the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:
1,6-Dioxaspiro[2.5]octane: Shares a similar spirocyclic structure but lacks the ethyl and carboxylate groups.
Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: Similar structure with an additional ethyl group.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-12-9(11)8-10(14-8)4-5-13-7(2)6-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
GRDFFKJZHOINPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCOC(C2)C |
Origin of Product |
United States |
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